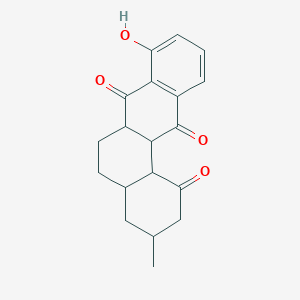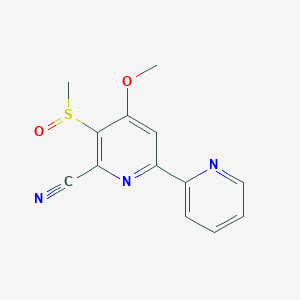
Bétuline
Vue d'ensemble
Description
La bétulone est un composé triterpénoïde naturel dérivé de la bétuline, que l’on trouve principalement dans l’écorce des bouleaux. Elle est connue pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoires, antioxydantes et anticancéreuses. La bétulone a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
La bétulone a un large éventail d’applications en recherche scientifique :
Chimie : Utilisée comme précurseur pour la synthèse de divers dérivés ayant des activités pharmacologiques potentielles.
Biologie : Étudiée pour ses effets sur les processus cellulaires, notamment l’apoptose et l’inflammation.
Médecine : Étudiée pour son potentiel dans le traitement du cancer, des maladies cardiovasculaires et du diabète.
Mécanisme D'action
La bétulone exerce ses effets par le biais de multiples cibles et voies moléculaires :
Anti-inflammatoire : Module l’expression des cytokines pro-inflammatoires via les voies NF-κB et MAPK.
Antioxydant : Active la voie Nrf2, améliorant la réponse de l’organisme au stress oxydatif.
Anticancéreux : Induit l’apoptose dans les cellules tumorales et inhibe les protéines métastatiques, empêchant ainsi la progression du cancer.
Analyse Biochimique
Biochemical Properties
Betulone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, betulone has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, betulone interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
Betulone exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, betulone can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. This selective induction of apoptosis in cancer cells while sparing normal cells makes betulone a promising candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of betulone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Betulone binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, betulone can modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of betulone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Betulone has been found to be relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that betulone can maintain its therapeutic effects, including its anti-inflammatory and anticancer activities, over extended periods .
Dosage Effects in Animal Models
The effects of betulone vary with different dosages in animal models. Studies have shown that betulone exhibits a dose-dependent response, with higher doses leading to more pronounced therapeutic effects. At very high doses, betulone may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
Betulone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects. For instance, betulone can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles and potentially reducing the risk of metabolic disorders .
Transport and Distribution
Betulone is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Betulone’s ability to accumulate in specific tissues, such as tumors, enhances its therapeutic potential by ensuring targeted delivery to the site of action .
Subcellular Localization
The subcellular localization of betulone plays a critical role in its activity and function. Betulone is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the subsequent modulation of cellular processes. For example, betulone’s localization to the mitochondria can influence mitochondrial function and contribute to its pro-apoptotic effects in cancer cells .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La bétulone est généralement synthétisée par oxydation de la bétuline. Une méthode courante implique l’utilisation de nanoparticules de ruthénium déposées sur du nitrure de carbone graphitique comme catalyseur. Ce processus implique une réduction douce du précurseur initial de ruthénium avec de l’hydrazine, conduisant à des taux de conversion élevés de la this compound en bétulone .
Méthodes de Production Industrielle : Dans les milieux industriels, la bétulone peut être produite en utilisant divers agents oxydants. Par exemple, le réactif de Jones (trioxyde de chrome dans l’acétone) est souvent utilisé pour la synthèse à grande échelle. D’autres méthodes comprennent l’utilisation de complexes de dichromate de pyridine et d’oxyde de chrome (VI) dans l’acide acétique .
Analyse Des Réactions Chimiques
Types de Réactions : La bétulone subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion de la bétuline en bétulone.
Réduction : La bétulone peut être réduite en this compound ou en d’autres dérivés.
Substitution : Divers groupes fonctionnels peuvent être introduits dans la molécule de bétulone par des réactions de substitution.
Réactifs et Conditions Communs :
Oxydation : Réactif de Jones, complexe de dichromate de pyridine, oxyde de chrome (VI).
Réduction : Borohydrure de sodium, hydrazine.
Substitution : Divers réactifs organiques en fonction du groupe fonctionnel désiré.
Principaux Produits Formés :
Acide bétulinique : Formé par oxydation de la this compound.
Aldéhyde bétulinique : Un autre produit d’oxydation de la this compound.
Allothis compound : Un dérivé doté d’une activité antivirale modérée.
Comparaison Avec Des Composés Similaires
La bétulone est souvent comparée à d’autres triterpénoïdes tels que :
Bétuline : Le précurseur de la bétulone, connu pour ses propriétés cicatrisantes.
Acide bétulinique : Un dérivé doté d’une forte activité antitumorale.
Allothis compound : Exhibe des effets antiviraux modérés.
La bétulone se distingue par son large éventail d’activités pharmacologiques et son potentiel en tant que composé multi-cibles dans le développement de médicaments .
Propriétés
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNKGUBLIKNAM-CNRMHUMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a C3 ketone function and C28 oxidation level on the lupane-type triterpene structure influence antiparasitic activity?
A2: Studies comparing the activity of different betulin derivatives against T. gondii indicate that both the C3 ketone function and the C28 oxidation level are crucial for enhanced antiparasitic activity [, ]. The presence of these structural features appears to contribute significantly to the compound's potency against the parasite.
Q2: Does betulone exhibit antiplasmodial activity?
A3: Yes, betulone has demonstrated antiplasmodial activity against the chloroquine-sensitive strain of Plasmodium falciparum (NF54) []. Notably, it exhibited an IC50 value ranging from 2 to 14 µg/ml against this strain, highlighting its potential as an antimalarial agent. Further investigations are warranted to explore its efficacy against other Plasmodium species and drug-resistant strains.
Q3: What is the molecular formula and weight of betulone?
A4: Betulone has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol [].
Q4: What spectroscopic techniques are commonly employed to characterize betulone?
A5: Researchers commonly utilize various spectroscopic methods for the structural elucidation of betulone. These include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) [, , ].
Q5: From which natural sources can betulone be isolated?
A6: Betulone has been isolated from various plant sources, including the outer bark of Betula lenta (black birch) [], the roots of Cassia tora [], and the twigs of Ilex macropoda []. It has also been identified in extracts from the bark of Alnus glutinosa (black alder) [, ], Scyphiphora hydrophyllacea [], Buddleja saligna [], Phyllanthus amarus calli [], Belamcanda chinensis roots [], Euonymus alatus twigs [], Terminalia glabrescens [], and Klienia odora [].
Q6: Are there any reports on the biotransformation of betulin to betulone?
A7: Yes, several studies have investigated the biotransformation of betulin to betulone using various microorganisms. These include using growing cultures of the marine fungus Dothideomycete sp. HQ 316564 [], the bacterium Rhodococcus erythropolis BT78 [, ], the actinobacterium Rhodococcus rhodochrous IEGM 66 [], and the yeast Rhodotorula mucilaginosa [].
Q7: Can betulone be synthesized chemically?
A8: While betulone is primarily isolated from natural sources, it can be chemically synthesized. One approach involves the oxidation of betulin, a structurally similar compound, to yield betulone. Various oxidizing agents and catalysts have been explored for this transformation, including Dess-Martin periodinane [] and supported silver nanoparticles [].
Q8: What are some chemical modifications that have been explored for betulone?
A9: Researchers have explored various chemical modifications of betulone to modulate its biological activity, solubility, and other properties. Examples include the synthesis of acetylenic derivatives [], triazole derivatives [], and nitrone derivatives [].
Q9: What is known about the solubility and dissolution properties of betulone?
A10: Betulone, like many triterpenoids, exhibits limited solubility in aqueous media. This property can impact its bioavailability and therapeutic efficacy. To address this, researchers often explore formulation strategies and chemical modifications to enhance its solubility and dissolution rate [].
Q10: What are the potential applications of betulone in drug discovery?
A11: Betulone holds promise as a potential therapeutic agent for various diseases due to its diverse biological activities. Its antiparasitic properties, particularly against Toxoplasma gondii and Plasmodium falciparum, make it a potential candidate for developing novel anti-infective drugs [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,34S,35S)-2,16,17,35-tetraacetyloxy-34-hydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-24-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B1247942.png)





![(3E,13E,17E,21E,39E)-42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B1247959.png)

![4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile](/img/structure/B1247962.png)





